molecular formula C21H26ClN3OS B11432871 3-(tert-butyl)-1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)thiourea

3-(tert-butyl)-1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)thiourea

Cat. No.: B11432871
M. Wt: 404.0 g/mol
InChI Key: ZVDFGMZIVNITSC-UHFFFAOYSA-N
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Description

3-TERT-BUTYL-1-[2-(5-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-[(FURAN-2-YL)METHYL]THIOUREA is a complex organic compound featuring an indole moiety, a furan ring, and a thiourea group. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-TERT-BUTYL-1-[2-(5-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-[(FURAN-2-YL)METHYL]THIOUREA typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized through Fischer indole synthesis or other methods involving cyclization reactions . The furan ring is introduced via a separate synthetic route, often involving the cyclization of appropriate precursors under acidic or basic conditions . The final step involves the formation of the thiourea group, typically through the reaction of an amine with isothiocyanate under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This includes using readily available starting materials, efficient catalysts, and environmentally friendly solvents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-TERT-BUTYL-1-[2-(5-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-[(FURAN-2-YL)METHYL]THIOUREA involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity . The thiourea group can form hydrogen bonds and interact with metal ions, influencing the compound’s biological activity .

Properties

Molecular Formula

C21H26ClN3OS

Molecular Weight

404.0 g/mol

IUPAC Name

3-tert-butyl-1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-1-(furan-2-ylmethyl)thiourea

InChI

InChI=1S/C21H26ClN3OS/c1-14-17(18-12-15(22)7-8-19(18)23-14)9-10-25(13-16-6-5-11-26-16)20(27)24-21(2,3)4/h5-8,11-12,23H,9-10,13H2,1-4H3,(H,24,27)

InChI Key

ZVDFGMZIVNITSC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)Cl)CCN(CC3=CC=CO3)C(=S)NC(C)(C)C

Origin of Product

United States

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